Oxanthren-2-ylmethanol
Overview
Description
Oxanthren-2-ylmethanol is a chemical compound with the following properties:
- IUPAC Name : dibenzo[b,e][1,4]dioxin-2-ylmethanol
- Molecular Formula : C₁₃H₁₀O₃
- Molecular Weight : 214.22 g/mol
- Physical Form : Powder
- Purity : 95%
- Storage Temperature : Room temperature (RT)
- Country of Origin : Ukraine (UA)
- Shipping Temperature : Normal
Molecular Structure Analysis
The molecular structure of Oxanthren-2-ylmethanol consists of a dibenzo[b,e][1,4]diox
Scientific Research Applications
1. Drug Delivery and Release Monitoring
Perylene-3-ylmethanol nanoparticles, related to Oxanthren-2-ylmethanol, have been innovatively used in drug delivery systems. They uniquely serve multiple roles, acting as nanocarriers for drugs, phototriggers for drug release, fluorescent chromophores for cell imaging, and real-time monitors for drug release. These nanoparticles exhibit commendable biocompatibility, efficient cellular uptake, and proficient photoregulated anticancer drug release capabilities, marking a significant advancement in photoresponsive nanocarrier design (Jana et al., 2012).
2. Optical Gating of Synthetic Ion Channels
4-oxo-4-(pyren-4-ylmethoxy) butanoic acid, closely related to Oxanthren-2-ylmethanol, demonstrates potential in optically gating nanofluidic devices based on synthetic ion channels. The compound helps create hydrophilic groups on the inner surface of channels through photolabile hydrophobic molecule removal by irradiation. This innovation is pivotal in UV-light-triggered permselective transport of ionic species, offering promising applications in controlled release, sensing, and information processing technologies (Ali et al., 2012).
3. Synthesis of Thianthrene Derivatives
Thianthrene derivatives, chemically related to Oxanthren-2-ylmethanol, have been synthesized and their reactions studied. These derivatives, such as 1,1′-methylenedithianthrene, have been used to generate sterically hindered thianthren-1-yl compounds. The X-ray crystallography-confirmed structures provide valuable insights into thianthrene derivatives’ reactivity and nature, expanding the chemical understanding and potential applications of these compounds in various domains (Sheikh et al., 2013).
4. Catalytic Asymmetric Synthesis
Enantiopure diarylmethanols and diarylmethylamines, structurally related to Oxanthren-2-ylmethanol, are critical in synthesizing pharmaceutically relevant products with diverse therapeutic properties. The asymmetric carbon-carbon bond formations and enantioselective reductions of diarylketones are pivotal in generating these enantiopure compounds, highlighting the compound’s significance in advancing pharmaceutical synthesis (Schmidt et al., 2006).
properties
IUPAC Name |
dibenzo-p-dioxin-2-ylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7,14H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNBMSPPLEHGBPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxanthren-2-ylmethanol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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